molecular formula C8H9BrN4O B8201301 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide

Cat. No.: B8201301
M. Wt: 257.09 g/mol
InChI Key: ZNVTWPWFZGCNNJ-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives followed by amination and cyclopropylation. One common method starts with the bromination of pyrazine-2-carboxamide to yield 6-bromopyrazine-2-carboxamide. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position. Finally, cyclopropylation is achieved through the reaction with cyclopropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial applications .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: Lacks the bromine and cyclopropyl groups, which may affect its biological activity.

    6-Bromo-3-aminopyrazine-2-carboxamide: Similar structure but without the cyclopropyl group.

    N-Cyclopropylpyrazine-2-carboxamide: Lacks the amino and bromine groups

Uniqueness

3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide is unique due to the presence of both the bromine and cyclopropyl groups, which may enhance its biological activity and specificity. These structural features can influence its reactivity and interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4O/c9-5-3-11-7(10)6(13-5)8(14)12-4-1-2-4/h3-4H,1-2H2,(H2,10,11)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVTWPWFZGCNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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